4-(Azidomethyl)-4-fluorooxane
Description
4-(Azidomethyl)-4-fluorooxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both an azidomethyl (-CH₂N₃) and a fluorine group at the 4-position. This structure combines the conformational stability of the oxane ring with the high reactivity of the azide group, making it valuable in click chemistry and pharmaceutical synthesis .
Properties
IUPAC Name |
4-(azidomethyl)-4-fluorooxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3O/c7-6(5-9-10-8)1-3-11-4-2-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCLJYHXAPNLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN=[N+]=[N-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-4-fluorooxane typically involves the introduction of an azido group into a fluorinated oxane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-4-fluorooxane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various azido-substituted derivatives.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-(Azidomethyl)-4-fluorooxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-4-fluorooxane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry and drug design.
Comparison with Similar Compounds
Substituent Variations: Halogen and Functional Group Effects
a) 4-(Bromomethyl)-4-fluorooxane
- Structure : Replaces the azidomethyl group with bromomethyl (-CH₂Br).
- Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas the azidomethyl group is pivotal in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
- Applications : Brominated analogs are intermediates in cross-coupling reactions, whereas the azide derivative is tailored for bioconjugation and triazole synthesis .
b) 1-(Azidomethyl)-4-fluorobenzene
- Structure : Aromatic benzene ring with azidomethyl and fluorine substituents.
- Electronic Effects : The electron-withdrawing fluorine on the benzene ring increases azide reactivity in cycloadditions compared to the aliphatic oxane system.
- Stability : Aromatic azides are generally more stable than aliphatic azides due to resonance stabilization, reducing explosion risks .
c) 4-(Azidomethyl)-4-(trifluoromethyl)benzene
- Structure : Contains a trifluoromethyl (-CF₃) group instead of fluorine.
- The strong electron-withdrawing effect of -CF₃ further polarizes the azide group .
Heterocyclic Ring Systems
a) 4-(Azidomethyl)pyrazole-3-carboxylates
- Structure : Pyrazole ring with azidomethyl and ester groups.
- Reactivity: Participates in tandem reactions with cyanoacetamides to form complex diazepine derivatives, a pathway distinct from oxane-based systems. The nitrogen-rich pyrazole ring enhances coordination in metal-catalyzed reactions .
b) Azidocyclohexane
- Structure : Cyclohexane ring with an azide substituent.
- Conformational Flexibility : The cyclohexane ring adopts chair conformations, whereas the oxane ring’s oxygen atom introduces partial rigidity and polarity. This affects solubility and interaction with biological targets .
Physical and Spectroscopic Properties
- NMR Data :
- Thermal Stability: Aliphatic azides like this compound are more shock-sensitive than aromatic analogs (e.g., 4-cyanobenzyl azide, Fp: -30°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
